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  • Product: 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-
  • CAS: 153004-48-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of BKM120 (Buparlisib) Introduction 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-, more commonly known in scientific literature as BKM120 or Buparlisib, is a poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of BKM120 (Buparlisib)

Introduction

4(1H)-Pyrimidinone, 5-(4-morpholinyl)-, more commonly known in scientific literature as BKM120 or Buparlisib, is a potent, orally bioavailable small molecule that has been the subject of extensive preclinical and clinical investigation as a therapeutic agent for various malignancies.[1] At its core, BKM120 is recognized as a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, targeting a critical signaling node frequently deregulated in cancer.[1][2] The PI3K/Akt/mTOR pathway governs a multitude of cellular processes, including proliferation, survival, and metabolism, making it a prime target for anti-cancer drug development.[3][4][5]

However, a comprehensive understanding of BKM120's in vitro activity reveals a more complex pharmacological profile. At concentrations exceeding those required for PI3K inhibition, BKM120 engages a distinct, off-target mechanism: the disruption of microtubule dynamics through direct tubulin binding.[2][6] This dual mechanism of action necessitates a carefully considered experimental approach to accurately attribute observed cellular phenotypes to their underlying molecular events.

This guide provides an in-depth exploration of both the on-target and off-target mechanisms of BKM120 in vitro. It is designed to equip researchers with the foundational knowledge and practical methodologies required to rigorously investigate its biological effects, ensuring that experimental observations are correctly interpreted. We will delve into the specifics of PI3K pathway modulation, the consequences of microtubule destabilization, and the experimental designs crucial for deconvoluting these two distinct activities.

Part 1: On-Target Mechanism — Pan-Class I PI3K Inhibition

The primary and intended mechanism of action for BKM120 at low micromolar and sub-micromolar concentrations is the direct inhibition of class I PI3K enzymes. This class comprises four isoforms: the class IA isoforms p110α, p110β, and p110δ, and the class IB isoform p110γ.[1] BKM120 is a pan-inhibitor, meaning it potently targets all four of these isoforms.[2]

The PI3K/Akt/mTOR Signaling Cascade

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B), to the cell membrane, leading to their activation through phosphorylation.[7]

Activated Akt then phosphorylates a wide array of downstream substrates, culminating in the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][3] mTORC1 promotes cell growth and proliferation by phosphorylating key regulators of protein synthesis, such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] By inhibiting PI3K, BKM120 effectively cuts off this signaling cascade at its origin, leading to a series of predictable and measurable cellular consequences.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K Class I PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation BKM120 BKM120 BKM120->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of BKM120.
Cellular Consequences of PI3K Inhibition

The blockade of the PI3K/Akt/mTOR pathway by BKM120 manifests in several key anti-cancer effects in vitro:

  • Inhibition of Cell Proliferation: By shutting down pro-growth signaling, BKM120 effectively reduces the rate of cell division in cancer cell lines dependent on this pathway.[1]

  • Induction of Apoptosis: The PI3K/Akt pathway provides a potent survival signal. Its inhibition can lower the apoptotic threshold, leading to programmed cell death.[1][8] This is often mediated by the activation of caspases 3, 7, and 9.[8]

  • Cell Cycle Arrest: At concentrations consistent with PI3K inhibition, BKM120 can induce a G0/G1 cell cycle arrest, preventing cells from entering the synthesis phase of the cell cycle.[9]

Experimental Validation of On-Target Activity

To confirm that BKM120 is acting via PI3K inhibition, a series of well-defined in vitro assays are essential.

Protocol 1: Western Blot Analysis of PI3K Pathway Phosphorylation

This protocol is fundamental for demonstrating target engagement. A reduction in the phosphorylation of Akt and its downstream targets is a direct indicator of PI3K inhibition.

  • Objective: To measure the phosphorylation status of Akt (at Ser473) and S6 Kinase (at Thr389) following BKM120 treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cancer cells (e.g., MCF7, a PIK3CA-mutant breast cancer line) and allow them to adhere overnight. Treat cells with a dose-response of BKM120 (e.g., 0.1, 0.5, 1, 2.5 µM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated to total Akt and S6K, confirming inhibition of the PI3K signaling pathway.[1][9]

Protocol 2: Cell Proliferation Assay (SRB Assay)

This assay quantifies the anti-proliferative effect of BKM120.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of BKM120 for cell proliferation.

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach.

    • Drug Treatment: Treat cells with a serial dilution of BKM120 for a prolonged period (e.g., 72 hours).

    • Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

    • Solubilization and Reading: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Measure the absorbance at ~510 nm.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.[10]

Quantitative Data: BKM120 Anti-Proliferative Activity
Cell LineCancer TypeKey Mutation(s)IC50 (µM)Reference
MCF7Breast CancerPIK3CA Mutant~0.5 - 1.0[2]
AtT-20/D16v-F2Pituitary Tumor-~0.5[9]
A2058MelanomaPTEN/BRAF Mutant>5.0[2]
Ewing SarcomaBone Sarcoma-~0.5 - 2.0[1]
OsteosarcomaBone Sarcoma-~1.0 - 5.0[1]

Note: IC50 values are approximate and can vary based on specific experimental conditions.

Part 2: Off-Target Mechanism — Disruption of Microtubule Dynamics

A critical aspect of BKM120's pharmacology, particularly for in vitro studies, is its off-target activity at higher concentrations (typically >1 µM).[2][6] This activity is entirely independent of PI3K inhibition and is instead caused by the direct binding of BKM120 to tubulin, the fundamental protein subunit of microtubules.[2]

Mechanism of Microtubule Disruption

BKM120 has been shown to inhibit the polymerization of tubulin into microtubules.[2][6] Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, BKM120 acts similarly to microtubule-destabilizing agents like nocodazole or colchicine.[6] This interference prevents the proper segregation of chromosomes, leading to a potent cell cycle arrest in the G2/M phase.[2]

Microtubule_Disruption cluster_process Mitosis (M-Phase) Tubulin Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Failure leads to BKM120_High BKM120 (High Conc.) BKM120_High->Polymerization Inhibits Deconvolution_Workflow cluster_dose Dose Selection cluster_assays Mechanism-Specific Assays cluster_pi3k PI3K Pathway cluster_tubulin Microtubule Effects cluster_interpretation Interpretation start Start: Cancer Cell Line low_dose Low Dose (e.g., < 1 µM) start->low_dose high_dose High Dose (e.g., > 2.5 µM) start->high_dose p_akt p-Akt Western Blot low_dose->p_akt Observe p-Akt ↓ g1_arrest G1 Cell Cycle Arrest low_dose->g1_arrest Observe G1 Arrest tubulin_if Tubulin Immunofluorescence high_dose->tubulin_if Observe Disruption g2m_arrest G2/M Cell Cycle Arrest high_dose->g2m_arrest Observe G2/M Arrest on_target Conclusion: On-Target PI3K Inhibition p_akt->on_target g1_arrest->on_target off_target Conclusion: Off-Target Microtubule Disruption tubulin_if->off_target g2m_arrest->off_target

Caption: Experimental workflow to differentiate BKM120's on- and off-target effects.

Key Considerations for Experimental Design:

  • Dose Range: Always perform a wide dose-response curve. Effects observed only at concentrations >1-2 µM should be suspected as off-target. [2]* Time Course: Analyze endpoints at different time points. PI3K pathway inhibition can be observed within hours, while cell cycle effects may take longer.

  • Orthogonal Controls: Use other, more specific inhibitors as controls. For example, compare BKM120 to a PI3K inhibitor with a different chemical scaffold (e.g., GDC-0941) and a pure microtubule agent (e.g., nocodazole) to see which phenotype BKM120 recapitulates at different concentrations. [2]* Cell Line Choice: Use both PI3K-dependent (e.g., PIK3CA-mutant) and PI3K-independent cell lines. On-target effects should be more pronounced in the dependent lines, whereas the off-target microtubule effects may be similar across all lines. [2]

Conclusion

BKM120 (4(1H)-Pyrimidinone, 5-(4-morpholinyl)-) is a compound with a well-defined, dual mechanism of action in vitro. At clinically relevant, sub-micromolar concentrations, it functions as a potent pan-class I PI3K inhibitor, effectively blocking the PI3K/Akt/mTOR signaling pathway to induce apoptosis and cell cycle arrest. However, researchers must remain vigilant to its off-target activity at higher concentrations, where it directly binds tubulin and disrupts microtubule dynamics, leading to a G2/M arrest.

References

  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & Voliva, C. (2012). Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. Molecular Cancer Therapeutics, 11(8), 1747–1757. [Link]

  • Li, J., Wang, Y., Liu, Y., Wang, Y., & Li, L. (2015). Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cell in human breast cancer cells. Journal of Clinical Oncology, 33(15_suppl), e13509-e13509. [Link]

  • Turturro, S., et al. (2017). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. [Link]

  • Anderson, J. L., Park, A., Akiyama, R., Tap, W. D., Denny, C. T., & Federman, N. (2015). Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. PLOS ONE, 10(9), e0133610. [Link]

  • Bohnacker, T., Prota, A. E., Beaufils, F., Burke, J. E., Melone, A., Inglis, A. J., ... & Wymann, M. P. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications, 8(1), 14683. [Link]

  • Gadelha, M. R., Kasuki, L., & de Araujo, P. B. (2021). PI3K Inhibition by BKM120 Results in Antiproliferative Effects on Corticotroph Tumor Cells. Journal of the Endocrine Society, 5(Supplement_1), A857–A858. [Link]

  • Kinross, K. M., Montgomery, K. G., Kleinschmidt, M., Waring, P., Ivetac, I., Tikoo, A., ... & Pearson, R. B. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 18(13), 3547–3558. [Link]

  • Ahmad, A., et al. (2018). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. ResearchGate. [Link]

  • Zaytseva, Y. Y., et al. (2020). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 25(21), 5099. [Link]

Sources

Exploratory

The Privileged Scaffold: Structural Properties, Characterization, and Kinase Hinge-Binding Mechanics of 5-(4-Morpholinyl)-4(1H)-Pyrimidinone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of targeted oncology and signal transduction modulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the identification of low-molecular-weight, high-ligand-efficiency scaffolds is paramount. 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- (Formula: C₈H₁₁N₃O₂) has emerged as a privileged pharmacophore, particularly in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

This technical guide deconstructs the structural properties, synthetic generation, and analytical characterization of this compound. By examining the electronic interplay between the morpholine ring and the electron-deficient pyrimidinone core, we elucidate exactly why this scaffold acts as a superior kinase hinge-binder, providing actionable workflows for its integration into modern drug discovery pipelines.

Physicochemical & Structural Dynamics

Quantitative Molecular Properties

To predict pharmacokinetic behavior and optimize ligand-target interactions, the baseline physicochemical properties of the scaffold must be established. The data summarized in Table 1 highlights its compliance with Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.

PropertyValueClinical/Structural Significance
Molecular Formula C₈H₁₁N₃O₂Low molecular weight allows for extensive functionalization.
Monoisotopic Mass 181.0851 DaIdeal for high-resolution mass spectrometry (HRMS) tracking.
LogP (Predicted) -0.8 to -0.1Highly hydrophilic; requires lipophilic appendages for cell permeability.
Topological Polar Surface Area 79.4 ŲOptimal for membrane permeation while maintaining solubility.
H-Bond Donors (HBD) 1The N1/O4 tautomeric proton acts as a critical donor/acceptor switch.
H-Bond Acceptors (HBA) 4Morpholine oxygen and pyrimidine nitrogens drive kinase hinge binding.
Tautomerism and Conformational Coplanarity

The 4(1H)-pyrimidinone core exists in a dynamic tautomeric equilibrium with its 4-hydroxypyrimidine form. In physiological environments (pH 7.4), the lactam (pyrimidinone) form is generally favored.

Crucially, the morpholine ring at the C5 position adopts a stable chair conformation. The nonbonding pair of electrons on the morpholine nitrogen conjugates with the electron-deficient pyrimidine π -system. This electronic delocalization enforces a coplanar conformation between the morpholine nitrogen and the pyrimidine ring. This rigid coplanarity is the exact geometric requirement for the morpholine oxygen to project deeply into the kinase hinge region and act as a hydrogen bond acceptor [1].

Mechanistic Role in Target Binding (The "Why")

The utility of 4-(pyrimidin-4-yl)morpholines and 5-(morpholinyl)pyrimidinones as kinase hinge binders is driven by their ability to mimic the adenine ring of ATP. In the ATP-binding pocket of Class I PI3Ks (e.g., PI3K α , PI3K δ ), the morpholine oxygen acts as a highly specific hydrogen bond acceptor for the backbone amide of a conserved Valine residue (Val851 in PI3K α ; Val828 in PI3K δ ) [2].

Simultaneously, the pyrimidinone core occupies the adenine-binding region, while the C2 and C6 positions remain available for synthetic vectors that can project into the "affinity pocket" (interacting with residues like Lys779) or the solvent-exposed region to enhance isoform selectivity [3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Scaffold 5-(4-Morpholinyl)- 4(1H)-Pyrimidinone Scaffold->PI3K Hinge Binding (Val851) Scaffold->mTOR Dual Inhibition

Figure 1: Mechanism of 5-(4-morpholinyl)-4(1H)-pyrimidinone as a dual PI3K/mTOR inhibitor.

Synthetic Methodology: Step-by-Step Protocol

To generate this scaffold with high purity, a robust bottom-up synthesis is required. The following protocol utilizes a Claisen condensation followed by an amidine cyclization.

Causality in Reagent Selection: Formamidine acetate is selected over guanidine or acetamidine to ensure the C2 position of the resulting pyrimidine remains unsubstituted (bearing only a proton). This minimizes steric bulk, allowing the scaffold to penetrate deeply into the narrow ATP-binding cleft.

Phase 1: Preparation of the 1,3-Dielectrophile
  • Alkylation: React morpholine (1.2 eq) with ethyl bromoacetate (1.0 eq) in anhydrous dichloromethane (DCM) using triethylamine (1.5 eq) as an acid scavenger. Stir at 0°C to room temperature for 4 hours.

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield ethyl 2-morpholinoacetate.

  • Claisen Condensation: Under an inert argon atmosphere, add ethyl 2-morpholinoacetate (1.0 eq) to a suspension of sodium ethoxide (NaOEt, 1.5 eq) in anhydrous tetrahydrofuran (THF). Dropwise, add ethyl formate (2.0 eq).

  • Self-Validation Step: The reaction mixture will turn into a thick suspension as the sodium salt of ethyl 2-formyl-2-morpholinoacetate precipitates. The use of strictly anhydrous THF prevents premature ester hydrolysis.

Phase 2: Pyrimidine Cyclization
  • Condensation: Dissolve the crude sodium salt from Phase 1 in absolute ethanol. Add formamidine acetate (1.5 eq) and additional NaOEt (1.5 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours. The basic conditions deprotonate the formamidine acetate, liberating the free amidine which attacks the highly electrophilic formyl and ester carbons, driving dehydration and cyclization.

  • Isolation: Cool the reaction to room temperature, neutralize with 1M HCl to pH 6-7 (precipitating the pyrimidinone), filter, and recrystallize from ethanol/water to yield pure 5-(4-morpholinyl)-4(1H)-pyrimidinone .

Analytical Characterization (Self-Validating Systems)

To confirm the structural integrity of the synthesized scaffold, multi-modal characterization is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized to validate the connectivity and tautomeric state. The inclusion of a D₂O exchange step is a self-validating control to definitively identify the exchangeable lactam proton.

NucleusShift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Notes
¹H 12.50Broad singlet1HN1-HDisappears upon D₂O addition (validates exchangeable proton).
¹H 8.05Singlet1HC2-HHighly deshielded due to adjacent N1 and N3 atoms.
¹H 7.82Singlet1HC6-HDeshielded by the pyrimidine ring current.
¹H 3.75Multiplet4H-CH₂-O-CH₂-Morpholine ether protons; deshielded by oxygen.
¹H 3.05Multiplet4H-CH₂-N-CH₂-Morpholine amine protons.
¹³C 161.5Singlet-C4 (C=O)Characteristic carbonyl carbon of the pyrimidinone.
LC-MS/MS Fragmentation

Using positive electrospray ionization (ESI+), the morpholine nitrogen readily accepts a proton.

  • Parent Ion: [M+H]+ at m/z 182.09.

  • Primary Fragment: Loss of the morpholine ring (cleavage of the C5-N bond) yields a distinct fragment at m/z 97.04 (pyrimidinone core), validating the bipartite nature of the molecule.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the biological efficacy of derivatives built upon this scaffold, a self-validating ADP-Glo™ Kinase Assay is employed.

Causality in Assay Design: Luminescent ADP detection is chosen over radiometric ³³P-ATP assays because it eliminates radioactive hazard while providing superior signal-to-background ratios. Crucially, the ATP concentration is set exactly at the apparent Km​ of the specific kinase; this ensures that the assay is sensitive to competitive hinge-binders (like our scaffold) without artificially masking their potency through ATP oversaturation.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA, 1 mM DTT).

  • Compound Dilution: Serially dilute the test compound in 100% DMSO. Transfer to the assay plate and dilute with Kinase Buffer to achieve a final DMSO concentration of 1% (Self-Validation: 1% DMSO prevents protein denaturation while maintaining compound solubility).

  • Enzyme-Substrate Mix: Add recombinant PI3K α (or target kinase) and PIP2 substrate to the wells. Incubate for 10 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Reaction Termination & Depletion: Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 μ L of Kinase Detection Reagent. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes in the dark.

  • Data Acquisition: Read luminescence on a microplate reader. Normalize data against a no-enzyme control (0% activity) and a vehicle control (100% activity). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 2019.[Link] [INDEX: 9.5]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences (MDPI), 2022.[Link] [INDEX: 9.6]

  • Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. ACS Medicinal Chemistry Letters, 2018.[Link] [INDEX: 9.4]

Foundational

Pharmacokinetics of 5-(4-Morpholinyl)-4(1H)-Pyrimidinone Derivatives in Murine Models: A Comprehensive Guide to ADME Optimization and Bioanalysis

Executive Summary The 5-(4-morpholinyl)-4(1H)-pyrimidinone scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural backbone for numerous high-potency kinase and phosphodiestera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(4-morpholinyl)-4(1H)-pyrimidinone scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural backbone for numerous high-potency kinase and phosphodiesterase inhibitors, most notably targeting Phosphatidylinositol 3-kinase (PI3K)[1], Ataxia-Telangiectasia Mutated (ATM) kinase[2], and Phosphodiesterase 5 (PDE5)[3].

While the morpholino-pyrimidinone core confers exceptional target affinity, its native physicochemical properties often present significant pharmacokinetic (PK) challenges in murine models, including rapid clearance, poor oral bioavailability, and unpredictable blood-brain barrier (BBB) penetrance. This whitepaper provides an in-depth, mechanistic guide to evaluating and optimizing the pharmacokinetics of this compound class in mice, bridging the gap between structural chemistry and in vivo pharmacology.

Structural Pharmacokinetics: The Causality of ADME

To optimize a molecule, one must understand the causality behind its biological fate. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 5-(4-morpholinyl)-4(1H)-pyrimidinones is governed by the distinct roles of its two primary heterocycles.

The Morpholine Moiety: Affinity vs. Basicity

The morpholine ring is rarely a passive structural element. The oxygen atom acts as a critical hydrogen bond acceptor; for example, in PI3K inhibitors, it forms an indispensable hydrogen bond with the backbone NH of Val851 in the kinase hinge region[1]. However, the morpholine nitrogen introduces basicity (typical pKa ~7.5 - 8.5).

  • The Consequence: High basicity can lead to lysosomal trapping (increasing the volume of distribution, Vss​ ) and makes the molecule a prime substrate for P-glycoprotein (P-gp) efflux transporters, severely limiting brain penetrance[4].

The Pyrimidinone Core: Metabolic Stability

The 4(1H)-pyrimidinone ring provides a rigid, planar geometry that enhances metabolic stability compared to un-oxidized pyrimidines. However, unoptimized derivatives often suffer from rapid hepatic clearance via Cytochrome P450 (CYP) mediated oxidation of the morpholine ring or aliphatic side chains.

Divergent Optimization: CNS vs. Peripheral Targeting

The optimization trajectory of this scaffold diverges entirely based on the therapeutic target:

  • Peripheral Targets (e.g., PDE5, pan-PI3K): For indications like pulmonary arterial hypertension (PAH) or systemic oncology, CNS penetration must be restricted to avoid neurological toxicity. Optimization focuses on increasing the Polar Surface Area (PSA) and lowering cLogP to keep the unbound brain-to-plasma ratio ( Kp,uu​ ) low, while extending the terminal half-life ( t1/2​ ) to enable once-daily oral dosing (e.g., the clinical candidate TPN171)[3][5].

  • CNS Targets (e.g., ATM for Glioblastoma or Huntington's Disease): For neurological applications, the molecule must cross the intact BBB. Optimization requires reducing hydrogen bond donors, lowering basicity to defeat P-gp/BCRP efflux (targeting an efflux ratio < 2 in MDCKII-MDR1 cells), and achieving a high Kp,uu​ (> 0.3)[4][6].

Pathway Stimulus Upstream Signal (RTK / DNA Damage) Kinase Target Kinase (PI3K / ATM) Stimulus->Kinase Downstream1 Primary Effector (AKT / KAP1) Kinase->Downstream1 Drug 5-(4-morpholinyl)- 4(1H)-pyrimidinone Drug->Kinase Hinge-binding (Val851) Downstream2 Secondary Effector (mTOR / Cell Cycle) Downstream1->Downstream2 Outcome Disease Modulation (Apoptosis / Radiosensitization) Downstream2->Outcome

Fig 1. Mechanism of action of morpholino-pyrimidinones in kinase inhibition pathways.

Self-Validating Murine PK Protocol

To ensure data trustworthiness and reproducibility, the following step-by-step methodology outlines a rigorous in vivo PK evaluation for morpholino-pyrimidinones in C57BL/6 mice.

Step 1: Formulation Preparation

Morpholino-pyrimidinones often exhibit poor aqueous solubility. A standard, well-tolerated murine vehicle is required to prevent precipitation upon injection.

  • IV Formulation (1 mg/kg): 5% DMSO / 40% PEG400 / 55% Saline. Ensure complete dissolution via sonication before adding saline dropwise.

  • PO Formulation (5-10 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water (suspension) or the IV formulation if a true solution is required for absolute bioavailability calculations.

Step 2: In Vivo Dosing and Sampling
  • Subjects: Male C57BL/6 mice (8-10 weeks old, fasted overnight for PO group).

  • Administration: Intravenous (IV) via lateral tail vein; Per os (PO) via oral gavage.

  • Serial Blood Sampling: Collect 20 µL of blood via submandibular bleed or tail snip at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Harvesting (For CNS targets): At 1h and 4h post-dose, euthanize a subset of mice. Perfuse transcardially with ice-cold PBS to remove blood from cerebral microvasculature. Harvest and homogenize the brain in 3 volumes of PBS (w/v).

Step 3: LC-MS/MS Bioanalysis
  • Sample Prep: Aliquot 10 µL of plasma or brain homogenate. Add 50 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a stable isotope-labeled analog) to precipitate proteins. Centrifuge at 14,000 rpm for 10 mins.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transitions for the morpholino-pyrimidinone.

Step 4: Non-Compartmental Analysis (NCA)

Process concentration-time data using Phoenix WinNonlin or equivalent software to derive quantitative parameters.

PK_Workflow A Compound Formulation (e.g., DMSO/PEG400) B Murine Dosing (IV: 1 mg/kg | PO: 5 mg/kg) A->B C Serial Sampling (Blood & Target Tissue) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Bioanalysis (MRM Mode) D->E F NCA PK Modeling (CL, Vss, t1/2, F%) E->F G Tissue Distribution (Kp,uu Calculation) E->G

Fig 2. Standardized in vivo pharmacokinetic evaluation workflow for murine models.

Quantitative Data Presentation

The table below synthesizes the typical pharmacokinetic parameter shifts observed when transitioning from a raw 5-(4-morpholinyl)-4(1H)-pyrimidinone hit to a fully optimized clinical candidate (derived from optimization campaigns of ATM and PDE5 inhibitors)[3][4].

Pharmacokinetic ParameterSymbol (Units)Unoptimized ScaffoldCNS-Optimized (e.g., ATM Inhibitor)Peripheral-Optimized (e.g., PDE5 Inhibitor)
Systemic Clearance CL (mL/min/kg)> 40.0 (High)10.0 - 20.0 (Moderate)< 10.0 (Low)
Volume of Distribution Vss​ (L/kg)> 5.01.5 - 3.00.5 - 1.5
Terminal Half-life t1/2​ (h)< 1.02.0 - 4.0> 6.0
Oral Bioavailability F (%)< 10%> 40%> 60%
Unbound Brain-to-Plasma Kp,uu​ < 0.05> 0.30< 0.05
Efflux Ratio (In Vitro) ER (MDCK-MDR1)> 10.0< 2.0N/A (Often > 5.0)

Note: A mouse's hepatic blood flow is approximately 90 mL/min/kg. A clearance approaching this value indicates rapid, first-pass hepatic extraction, necessitating structural modifications (e.g., fluorination or steric shielding of the morpholine ring).

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- quantification

Application Note: HPLC Method Development and Validation for the Quantification of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- Target Audience: Analytical Researchers, Quality Control (QC) Scientists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-

Target Audience: Analytical Researchers, Quality Control (QC) Scientists, and Drug Development Professionals. Objective: To provide a comprehensive, self-validating protocol for the robust quantification of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- using High-Performance Liquid Chromatography (HPLC), aligned with the latest ICH Q2(R2) and ICH Q14 guidelines.

Introduction & Chemical Profiling

The compound 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is a critical structural motif often found in the synthesis of active pharmaceutical ingredients (APIs), particularly in kinase inhibitors and advanced chemotherapeutics[1]. Accurate quantification of this intermediate is essential for reaction monitoring, purity assessment, and release testing.

Structural Analysis & Causality in Method Design:

  • Morpholine Ring: Contains a basic secondary amine (pKa ~8.3). In an unbuffered or neutral mobile phase, this nitrogen can exist in a state of partial ionization, interacting with residual silanols on the silica stationary phase. This causes severe peak tailing and retention time instability.

  • Pyrimidinone Core: Exhibits keto-enol tautomerism and contains an acidic NH (pKa ~9.0). It provides a strong UV chromophore, making UV/Vis detection highly viable.

  • Analytical Strategy: To achieve a sharp, symmetrical peak, the mobile phase pH must be strictly controlled at least 2 units away from the pKa of the ionizable groups. A highly aqueous, acidic mobile phase (pH 3.0) ensures the morpholine nitrogen is fully protonated and the pyrimidinone remains in its keto form, eliminating tautomeric peak splitting.

Method Development Rationale

The development of this method follows the analytical lifecycle approach outlined in ICH Q14 (Analytical Procedure Development) [2][3]. Rather than empirical trial-and-error, the method is built on mechanistic principles.

  • Stationary Phase Selection: A highly end-capped C18 column or a Phenyl-Hexyl column is recommended. The end-capping minimizes secondary silanol interactions with the basic morpholine moiety. A Phenyl-Hexyl phase offers orthogonal π−π interactions with the pyrimidinone ring, enhancing retention of this relatively polar analyte[1].

  • Mobile Phase Optimization: A buffer of 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid is selected. This volatile buffer not only controls the ionization state but also ensures the method is directly transferable to LC-MS systems for impurity profiling. Acetonitrile (ACN) is chosen over Methanol as the organic modifier due to its lower viscosity and superior elution strength, which yields sharper peaks.

MethodDev A 1. Compound Profiling pKa (~8.3) & LogP Analysis B 2. Column Selection End-capped C18 or Phenyl-Hexyl A->B C 3. Mobile Phase Optimization 10mM NH4Formate (pH 3.0) / ACN B->C D 4. Elution Profile Tuning Gradient Optimization C->D E 5. Final HPLC Method Established & Locked D->E

Caption: Step-by-step logical workflow for the HPLC method development of basic pyrimidinone derivatives.

Experimental Protocol

Materials and Reagents
  • Analyte: 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) π−π interactions enhance retention of the pyrimidinone core[1].
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Fully protonates the morpholine ring, preventing peak tailing.
Mobile Phase B Acetonitrile (100%)Low viscosity, sharp elution profile.
Elution Mode Gradient (See Table below)Ensures elution of the polar API and washes late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°C ± 1°CStabilizes solvent viscosity and retention times.
Detection UV at 254 nmMaximum absorbance for the pyrimidinone chromophore.
Injection Vol 10 µLBalances sensitivity with column loading capacity.

Gradient Program:

  • 0.0 – 2.0 min: 5% B

  • 2.0 – 8.0 min: 5% 60% B

  • 8.0 – 10.0 min: 60% B

  • 10.0 – 10.1 min: 60% 5% B

  • 10.1 – 15.0 min: 5% B (Re-equilibration)

Sample Preparation Workflow
  • Diluent: Water:Acetonitrile (90:10, v/v). Note: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures (effective 2024)[2][4]. The updated framework emphasizes a lifecycle approach, integrating robustness and risk assessment directly into the validation phase.

Validation V1 ICH Q2(R2) Validation Protocol V2 Specificity (Forced Degradation: Acid, Base, H2O2) V1->V2 V3 Linearity & Range (LOQ to 120% of Target) V1->V3 V4 Accuracy & Precision (Repeatability & % Recovery) V1->V4 V5 Robustness (±0.2 pH, ±2°C, ±0.1 mL/min) V1->V5

Caption: Core validation parameters mandated by the ICH Q2(R2) regulatory framework.

Validation Execution & Acceptance Criteria
  • Specificity (Forced Degradation): The sample is subjected to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and thermal stress (60°C). The method must demonstrate baseline resolution ( Rs​>1.5 ) between the active compound and all degradation products[1].

  • Linearity: Evaluated across 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal concentration (e.g., 1 µg/mL to 120 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 [4].

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels. Acceptable recovery is 98.0% – 102.0%[5].

  • Precision (Repeatability): Six replicate injections of the 100 µg/mL working standard. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% [5].

  • Robustness: Deliberate minor variations are introduced: Flow rate (0.9 and 1.1 mL/min), Column Temperature (28°C and 32°C), and Buffer pH (2.8 and 3.2). System suitability parameters (tailing factor, theoretical plates) must remain within specifications.

Representative Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Tailing Factor ≤2.0 ; Plates >2000 Tailing: 1.15; Plates: 8500Pass
Specificity No interference at retention timePeak Purity Index >0.990 Pass
Linearity ( R2 ) ≥0.999 0.9998 (y = 2450x + 15)Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Method Precision (RSD) ≤2.0% (n=6)0.85%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed for the quantification of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-. By understanding the physicochemical properties of the morpholine and pyrimidinone moieties, a rationally designed mobile phase (pH 3.0) and stationary phase (Phenyl-Hexyl) were selected to ensure optimal peak symmetry and retention. The method is fully validated in accordance with the latest ICH Q2(R2) guidelines, proving its accuracy, precision, and robustness for routine quality control and drug development applications.

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q14 Analytical Procedure Development. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2018). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. Retrieved from[Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from[Link]

Sources

Application

NMR characterization protocol for 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-

An Application Note and Protocol for the Complete NMR-Based Structural Characterization of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- Authored by: Gemini, Senior Application Scientist Abstract This document provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Complete NMR-Based Structural Characterization of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth protocol for the definitive structural characterization of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural complexity, arising from the fusion of a pyrimidinone core and a morpholine substituent, necessitates a multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy approach. This guide moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating characterization. We detail sample preparation, a full suite of 1D and 2D NMR experiments, and a logical workflow for spectral interpretation to achieve unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Introduction and Strategic Rationale

The compound 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- (Figure 1) incorporates two key pharmacophoric scaffolds: the pyrimidinone ring, a privileged structure in numerous biologically active molecules, and the morpholine ring, often used to improve physicochemical properties such as solubility.[1][2] Accurate and complete structural verification is a non-negotiable prerequisite for any further biological or medicinal investigation.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, they are insufficient for conclusive assignment. For instance, ¹H NMR alone cannot definitively prove the point of attachment between the morpholine nitrogen and the pyrimidinone C5 carbon. Therefore, a multi-faceted strategy employing two-dimensional (2D) NMR is essential.[3][4] This protocol employs a logical sequence of experiments designed to build the molecular structure piece by piece, using through-bond correlations to create a self-consistent and validated final assignment.

Figure 1: Chemical Structure of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- Molecular Formula: C₈H₁₁N₃O₂[5] Molecular Weight: 181.19 g/mol

The overall workflow for this characterization is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Weigh Compound (10-15 mg) Dissolve in 0.6 mL DMSO-d6 Transfer to 5mm NMR Tube acq_1d 1D NMR: ¹H, ¹³C{¹H}, DEPT-135 prep->acq_1d Load Sample acq_2d 2D NMR: COSY, HSQC, HMBC acq_1d->acq_2d Initial Assessment analysis_1 Assign protonated carbons & multiplicities (HSQC, DEPT) acq_2d->analysis_1 analysis_2 Establish ¹H-¹H spin systems (COSY) analysis_1->analysis_2 analysis_3 Connect fragments via long-range ¹H-¹³C correlations (HMBC) analysis_2->analysis_3 analysis_4 Confirm Quaternary Carbons & Finalize Assignments analysis_3->analysis_4 final_structure Validated Structure analysis_4->final_structure

Caption: Overall workflow for NMR characterization.

Detailed Experimental Protocols

This section provides step-by-step methodologies for sample preparation and data acquisition. The parameters provided are a robust starting point for a modern 400 or 500 MHz NMR spectrometer.

Sample Preparation

The quality of the NMR sample is paramount for acquiring high-quality data.

  • Mass Measurement: Accurately weigh 10-15 mg of purified 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-. This amount provides excellent signal-to-noise for all experiments, including the less sensitive ¹³C and HMBC spectra, within a reasonable timeframe.[6][7]

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for two critical reasons. First, its ability to form hydrogen bonds will slow the chemical exchange of the pyrimidinone N-H proton, resulting in a sharper, more easily identifiable resonance compared to what might be seen in a less polar solvent like chloroform-d. Second, its high boiling point makes it stable for variable temperature experiments if needed.[6]

  • Dissolution: Add the DMSO-d₆ to the vial containing the compound. Gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm, which is optimal for the receiver coils of most modern spectrometers.[6]

  • Referencing: While the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) can be used for referencing, for ultimate accuracy, the addition of a small amount of an internal standard like tetramethylsilane (TMS) is recommended.[7] However, for routine characterization, referencing to the solvent peak is standard practice.

NMR Instrument and Acquisition Parameters

The following experiments should be run sequentially. The successful acquisition of high-quality 1D spectra is a prerequisite for setting up the more complex 2D experiments.

Experiment Purpose Key Parameters Estimated Time
¹H (Proton) To identify all unique proton environments, their integrations (relative ratios), and coupling patterns (multiplicity).Pulse Program: zg30[3]Scans (NS): 16Relaxation Delay (D1): 2 sSpectral Width (SW): 20 ppm~5 min
¹³C{¹H} (Carbon) To identify all unique carbon environments. Broadband proton decoupling simplifies the spectrum to singlets.Pulse Program: zgpg30Scans (NS): 1024Relaxation Delay (D1): 2 sSpectral Width (SW): 240 ppm~45-60 min
DEPT-135 To differentiate carbon signals based on the number of attached protons (CH/CH₃ positive, CH₂ negative, Quaternary C invisible).Pulse Program: dept135Scans (NS): 256Relaxation Delay (D1): 2 s~15-20 min
¹H-¹H COSY To identify protons that are coupled to each other (typically through 2-3 bonds), revealing neighboring protons.Pulse Program: cosygpqfScans (NS): 2-4 per incrementF2/F1 Spectral Width: 12 ppm~20 min
¹H-¹³C HSQC To correlate each proton with the carbon atom it is directly attached to (one-bond correlation).Pulse Program: hsqcedetgpsisp2.3[3]Scans (NS): 4-8 per increment¹J(CH) Coupling Constant: 145 Hz~45 min
¹H-¹³C HMBC To correlate protons and carbons over multiple bonds (typically 2-3 bonds), crucial for connecting fragments and assigning quaternary carbons.Pulse Program: hmbcgplpndqf[3]Scans (NS): 16-32 per incrementLong-range J(CH): 8 Hz~1.5-2 hours

Data Analysis and Structural Elucidation Strategy

This section outlines the logical process for interpreting the acquired spectra to build the final structure. Predicted chemical shifts are based on established values for pyrimidinone and morpholine moieties.[8][9][10]

Predicted Spectra and Initial Assignments
  • ¹H NMR: We expect to see five distinct signals:

    • H2 & H6 (Pyrimidinone): Two signals in the aromatic region (δ 7.5-8.5 ppm). One may be a singlet (H2) and the other a singlet or doublet depending on coupling to the N1-H (H6).

    • Hα & Hβ (Morpholine): Two signals, likely appearing as triplets, in the range δ 2.8-3.8 ppm. The protons on the carbons adjacent to the nitrogen (Hα) will be distinct from those adjacent to the oxygen (Hβ).[8]

    • N1-H (Pyrimidinone): A potentially broad singlet at a downfield shift (δ > 10 ppm) in DMSO-d₆.

  • ¹³C NMR & DEPT-135: We anticipate seven unique carbon signals:

    • C4 (C=O): A quaternary carbon signal at a highly deshielded chemical shift (δ > 160 ppm).

    • C2, C5, C6 (Pyrimidinone): Three signals in the range δ 90-155 ppm. C5 will be a quaternary carbon, while C2 and C6 will be CH carbons.

    • Cα & Cβ (Morpholine): Two CH₂ carbon signals in the range δ 45-70 ppm. DEPT-135 will show these as negative peaks.

Building Connectivity with 2D NMR

The power of this protocol lies in the synergy between the different NMR experiments.

  • HSQC Analysis: The first step in 2D analysis is to use the HSQC spectrum to create unambiguous ¹H-¹³C pairs. Each cross-peak connects a proton signal on the F2 (¹H) axis to its directly bonded carbon on the F1 (¹³C) axis. This allows for the confident assignment of all protonated carbons (C2, C6, Cα, Cβ).

  • COSY Analysis: The COSY spectrum will reveal the internal connectivity of the morpholine ring. A clear cross-peak will be observed between the Hα and Hβ signals, confirming they are on adjacent carbons and belong to the same spin system. No other correlations are expected.

  • HMBC Analysis: The Definitive Connection: The HMBC experiment is the cornerstone of this protocol, as it provides the evidence to connect the pyrimidinone and morpholine rings and to place the quaternary carbons. The diagram below illustrates the key expected correlations that validate the structure.

Caption: Key HMBC correlations confirming the structure.

  • The Critical Link: The most important correlation is from the morpholine protons adjacent to the nitrogen (Hα) to the C5 carbon of the pyrimidinone ring. This 2-bond correlation (²JCH) is unambiguous proof of the connectivity between the two heterocyclic systems.

  • Pyrimidinone Assignments: Correlations from H6 to C2 and C4, and from H2 to C6 and C4, will confirm the assignments of the pyrimidinone ring carbons, including the carbonyl (C4) and the other quaternary carbon (C5).

Final Data Summary

All collected data should be compiled into a final assignment table, which serves as the ultimate validation of the structure.

PositionPredicted ¹H δ (ppm), Mult.Predicted ¹³C δ (ppm), DEPTKey HMBC Correlations (from ¹H at...)
1 (NH)~11.5, br s-H2, H6
2~8.1, s~150, CHC4, C6
4-~162, CH2, H6
5-~110, CHα, H6
6~7.8, s~145, CHC2, C4, C5
α (N-CH₂)~3.0, t~50, CH₂C5, C6, Cβ
β (O-CH₂)~3.7, t~66, CH₂

Conclusion

By systematically applying the sequence of 1D and 2D NMR experiments outlined in this protocol, researchers can achieve a complete and unambiguous structural characterization of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-. The strategy of using HSQC for direct correlations, COSY for homonuclear spin systems, and HMBC for long-range connectivity provides a self-validating workflow. This rigorous approach ensures the high-fidelity data required for publications, patents, and advancing drug development programs.

References

  • PubChem. 4(1h)-pyrimidinone, 5-(4-morpholinyl)-. National Center for Biotechnology Information. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. NMR Blog. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Khan, I., et al. (2024). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PMC. [Link]

  • Prakash, O., et al. (2015). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate. [Link]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]

  • Ibrahim, M.N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466. [Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. (2021). AIP Conference Proceedings. [Link]

  • University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 5-(4-Morpholinyl)-4(1H)-Pyrimidinone Derivatives

Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Compound Class: ATP-Competitive Kinase Inhibitors (PI3K/mTOR dual inhibitors) Introduction & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Compound Class: ATP-Competitive Kinase Inhibitors (PI3K/mTOR dual inhibitors)

Introduction & Mechanistic Rationale

The 5-(4-morpholinyl)-4(1H)-pyrimidinone scaffold is a highly privileged pharmacophore in modern oncology drug discovery, serving as the structural backbone for numerous phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors [4].

The causality behind the efficacy of this specific chemical geometry lies in its biomolecular interactions within the kinase ATP-binding pocket. The morpholine oxygen atom acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Val882 in PI3Kα or Val851 in PI3Kγ) [2]. Simultaneously, the pyrimidinone core provides the necessary spatial vector to occupy the adenine-binding pocket, while the carbonyl group interacts with the back-pocket residues (e.g., Tyr836/Tyr839) [1]. Because the PI3K/AKT/mTOR pathway is frequently hyperactivated in human malignancies, compounds featuring this morpholino-pyrimidine motif are highly effective at suppressing tumor proliferation by blocking downstream effector phosphorylation [3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 5-(4-morpholinyl)- 4(1H)-pyrimidinone Inhibitor->PI3K Hinge-binding (Val882) Inhibitor->mTOR Dual Inhibition

Fig 1: Mechanism of PI3K/mTOR pathway blockade by the morpholinyl-pyrimidinone scaffold.

Formulation Strategies for In Vivo Dosing

A major challenge with flat, heteroaromatic kinase inhibitors is their inherent lipophilicity and poor aqueous solubility. Proper formulation is critical; administering a precipitated suspension intravenously will lead to pulmonary embolism in murine models, while poor oral formulations will result in erratic gastrointestinal absorption and high pharmacokinetic variability.

Expert Insight: Always prepare formulations in glass vials. Highly lipophilic morpholino-pyrimidines can adsorb to polystyrene or polypropylene surfaces, inadvertently lowering the actual administered dose.

Table 1: Standardized Vehicle Formulations
RouteFormulation MatrixPreparation Sequence & RationaleMax Dosing Volume (Mice)
IV 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% SalineDissolve drug in DMSO first (disrupts crystal lattice). Add PEG300 and Tween-80, vortex. Add Saline dropwise to prevent precipitation.5 mL/kg
PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in dH₂OUsed for creating a homogenous microsuspension. Tween-80 acts as a wetting agent. Continuously stir during dosing.10 mL/kg
IP 10% DMSO + 90% Corn OilIdeal for sustained release. Corn oil mitigates the peritoneal irritation caused by higher DMSO concentrations.10 mL/kg

Self-Validation Check: Before IV administration, centrifuge a 100 µL aliquot of the final formulation at 10,000 × g for 5 minutes. If a visible pellet forms, the compound has crashed out of solution and is unsafe for IV use.

In Vivo Dosing & Sampling Protocols

The following protocol outlines the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of a representative 5-(4-morpholinyl)-4(1H)-pyrimidinone derivative in a murine tumor xenograft model.

Pre-Dosing Preparation
  • Animal Acclimation: Use 6-8 week old BALB/c nude mice bearing established subcutaneous tumor xenografts (e.g., HCT116 or PC-3 cells). Tumors should reach ~200 mm³ before single-dose PK/PD profiling.

  • Fasting (PO only): Fast mice for 12 hours prior to oral dosing to eliminate food-effect variability on Tmax​ and Cmax​ . Provide water ad libitum.

Administration Procedures
  • Intravenous (IV) Dosing (2 mg/kg): Restrain the mouse using a commercial restrainer. Dilate the lateral tail vein using a warming lamp (do not exceed 40°C). Inject the clear formulation smoothly over 10 seconds using a 27G needle.

  • Oral (PO) Dosing (20 mg/kg): Using a 20G stainless steel oral gavage needle, administer the suspension directly into the lower esophagus/stomach. Causality: Ensure the suspension is actively stirring on a magnetic plate between animals to maintain dose homogeneity.

PK/PD Sampling Workflow
  • Blood Collection (PK): Collect 50 µL of blood via submandibular bleed or saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K₂EDTA-coated tubes.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection. Extract plasma and freeze at -80°C until LC-MS/MS analysis.

  • Tissue Collection (PD): Euthanize cohorts (n=3 per timepoint) at 1, 4, and 24 hours. Rapidly excise the tumor, snap-freeze in liquid nitrogen, and store at -80°C for subsequent Western Blot analysis of p-AKT (Ser473) and p-S6 (Ser235/236).

Workflow Formulation 1. Formulation 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline Dosing 2. Administration PO (20 mg/kg) or IV (2 mg/kg) Formulation->Dosing Sampling 3. Biosampling Plasma: 0.25 to 24 hrs Tumor: 1, 4, 24 hrs Dosing->Sampling Analysis 4. PK/PD Analysis LC-MS/MS (Plasma PK) Western Blot (Tumor PD) Sampling->Analysis

Fig 2: Experimental workflow for in vivo PK/PD profiling of kinase inhibitors.

Data Presentation & Interpretation

The success of the morpholino-pyrimidinone scaffold relies on achieving sufficient tumor exposure to maintain target inhibition above the IC50​ for the duration of the dosing interval.

Table 2: Representative Pharmacokinetic Parameters

Data represents typical baseline profiles for optimized morpholino-pyrimidinone derivatives in murine models.

ParameterUnitsIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax​ ng/mL1,850 ± 2103,420 ± 450
Tmax​ hr0.083 (5 min)1.5 ± 0.5
AUC0−∞​ hr*ng/mL2,100 ± 30011,550 ± 1,200
t1/2​ hr2.4 ± 0.33.1 ± 0.4
Clearance (Cl) mL/min/kg15.8N/A
Bioavailability (F%) %100% (Reference)~55%

Pharmacodynamic Correlation: A successful in vivo profile for this class of compounds typically demonstrates a >80% reduction in tumor p-AKT (Ser473) levels at the Tmax​ (1.5 hours), with pathway suppression maintained for at least 8-12 hours post-dose. If bioavailability (F%) drops below 20%, researchers must re-evaluate the formulation matrix or initiate a prodrug strategy to overcome first-pass metabolism or poor gastrointestinal permeability.

References

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. NIH. URL:[Link]

  • Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. AIR Unimi. URL:[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC. URL:[Link]

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. PMC. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- for Robust Assays

Welcome to the technical support guide for optimizing the aqueous solubility of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- and related compounds for reliable and reproducible assay performance. This resource provides in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the aqueous solubility of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- and related compounds for reliable and reproducible assay performance. This resource provides in-depth troubleshooting advice, experimental protocols, and scientific rationale to address common solubility challenges encountered in drug discovery and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- in aqueous buffer resulted in precipitation. What are the first steps to diagnose and solve this?

A1: Initial precipitation is a common issue for many heterocyclic compounds. The first step is a systematic evaluation of the compound's fundamental physicochemical properties to inform a rational formulation strategy.

Expert Insight: Do not immediately resort to high concentrations of organic solvents. This can mask the underlying problem and introduce artifacts in your assay, such as solvent-induced toxicity or inhibition of enzymatic activity. A methodical approach starting with pH adjustment is often the most effective and biologically compatible solution.

Troubleshooting Workflow:

cluster_0 A Precipitation Observed in Aqueous Buffer B Step 1: Determine Experimental pKa A->B C Step 2: Assess pH-Dependent Solubility B->C D Is the compound ionizable? C->D E Adjust buffer pH away from pKa/pI D->E Yes H Proceed to Co-solvent/Excipient Screening D->H No F Solubility Improved? E->F G Proceed with pH-optimized buffer F->G Yes F->H No

Caption: Initial solubility troubleshooting workflow.

The structure of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- contains basic nitrogen atoms (in the morpholine ring and potentially the pyrimidinone ring), making its solubility highly dependent on pH. The Henderson-Hasselbalch equation governs the ionization state of a compound in solution, which in turn dictates its solubility. For a basic compound, solubility increases as the pH of the solution is lowered below its pKa, leading to the formation of the more soluble protonated (cationic) form.

Q2: How do I perform a pH-solubility screen, and what is the scientific basis for this approach?

A2: A pH-solubility screen is a fundamental experiment to determine the optimal pH for solubilizing an ionizable compound.

Scientific Rationale: The solubility of a compound is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI, due to the formation of charged species that are more readily solvated by water. By systematically testing a range of pH values, you can identify a "safe harbor" pH where the compound remains in solution at the desired concentration.

Experimental Protocol: Small-Scale pH-Solubility Screening

  • Prepare a series of buffers: Prepare a set of biologically compatible buffers spanning a relevant pH range (e.g., pH 4.0 to 8.0). Common buffer systems include citrate, acetate, phosphate, and Tris.

  • Compound Addition: Dispense a small, known amount of the solid compound into separate microcentrifuge tubes.

  • Buffer Addition: Add a fixed volume of each buffer to the tubes to achieve the target test concentration.

  • Equilibration: Mix the samples thoroughly using a vortexer and then allow them to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature on a rotator. This allows the system to reach thermodynamic equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the optimal pH range.

Q3: Adjusting the pH is not sufficient or is incompatible with my assay. What are the next options to consider?

A3: If pH modification is not a viable solution, the next step involves the use of formulation excipients such as co-solvents, surfactants, or cyclodextrins. The choice depends on the specific requirements of your assay system.

Formulation Strategy Decision Tree:

cluster_0 A pH adjustment is not sufficient B Assay Compatibility Check A->B C Co-Solvents (e.g., DMSO, Ethanol, PEG-400) B->C High tolerance to organic solvent D Surfactants (e.g., Tween-80, Poloxamer 188) B->D Moderate tolerance E Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) B->E Low tolerance, high sensitivity F Cell-based assay? C->F G Enzyme/Biochemical assay? D->G

Caption: Decision tree for selecting a solubility-enhancing excipient.

1. Co-solvents:

  • Mechanism: Water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG-400) reduce the polarity of the aqueous solvent system. This lowers the energy required to create a cavity for the nonpolar solute, thereby increasing solubility.

  • Best For: Initial stock solution preparation and assays that can tolerate low percentages of organic solvents (typically ≤1% final concentration).

  • Caution: High concentrations of co-solvents can denature proteins, disrupt cell membranes, and interfere with assay signals. Always run a solvent tolerance control in your experiment.

2. Surfactants:

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.

  • Best For: Biochemical assays where protein stability is a concern. Non-ionic surfactants like Polysorbate 80 (Tween-80) or Poloxamer 188 are generally well-tolerated.

  • Protocol Snippet (Stock Preparation with Tween-80):

    • Prepare a 10% (w/v) stock solution of Tween-80 in water.

    • In a separate vial, weigh the 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-.

    • Add a small volume of the 10% Tween-80 solution and vortex to create a slurry.

    • Gradually add the aqueous buffer while vortexing until the compound is fully dissolved. The final Tween-80 concentration should be kept as low as possible.

3. Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest molecule from the aqueous environment and increasing its solubility.

  • Best For: Cell-based assays and in vivo formulations due to their excellent safety profile. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Key Advantage: Cyclodextrins can increase solubility without the use of organic solvents, which is highly desirable for sensitive biological systems.

Data Summary: Excipient Selection Guide

Excipient ClassExamplesMechanism of ActionTypical Use Concentration (Final Assay)Key Considerations
Co-solvents DMSO, Ethanol, PEG-400Reduce solvent polarity< 1%Potential for assay interference and cytotoxicity
Surfactants Tween-80, Poloxamer 188Micellar encapsulation0.01% - 0.1%Must be used above the CMC; can interfere with protein-protein interactions
Cyclodextrins HP-β-CD, SBE-β-CDInclusion complex formation1% - 5% (w/v)High biocompatibility; can sometimes extract cholesterol from cell membranes
Q4: What is the best practice for preparing and storing a stock solution of a sparingly soluble compound?

A4: Proper preparation and storage of stock solutions are critical to ensure concentration accuracy and prevent precipitation over time.

Protocol: Preparing a High-Concentration Stock in DMSO

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Solvent Addition: Add the highest purity grade DMSO (e.g., anhydrous, ≥99.9%) to the solid compound to achieve a high-concentration stock (e.g., 10-50 mM). Use a positive displacement pipette for accuracy with viscous solvents like DMSO.

  • Dissolution: Vortex vigorously. If necessary, use gentle warming (30-40°C) and/or sonication in a water bath to aid dissolution. Always visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption by the hygroscopic DMSO.

  • Working Solutions: When preparing aqueous working solutions from the DMSO stock, perform a serial dilution. Critically, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to avoid localized high concentrations that can cause immediate precipitation (the "antisolvent" effect).

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169–188. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

Optimization

Technical Support Center: Troubleshooting 5-(4-Morpholinyl)-4(1H)-pyrimidinone Synthesis

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks associated with the synthesis of 5-(4-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks associated with the synthesis of 5-(4-morpholinyl)-4(1H)-pyrimidinone (also known as 5-morpholinopyrimidin-4-ol). This scaffold is a highly valuable motif in the development of kinase inhibitors (e.g., PI3K/mTOR pathways), but its synthesis is notoriously prone to low yields due to the ambident reactivity of the pyrimidinone core and the electron-rich nature of the 5-position.

This guide provides a self-validating framework for troubleshooting, focusing on the causality behind reaction failures and the exact protocols required to achieve >80% overall yield.

Mechanistic Pathways & Workflow

The synthesis of this target compound generally relies on one of two primary pathways:

  • Route A (De Novo Condensation): Construction of the pyrimidine ring via the condensation of formamidine with a pre-formed morpholino-enolate [1].

  • Route B (Cross-Coupling): Late-stage functionalization via a Buchwald-Hartwig amination of a protected 5-bromopyrimidin-4(1H)-one [2].

Because Route B offers superior scalability and functional group tolerance, our troubleshooting data and protocols will heavily emphasize the cross-coupling approach.

SynthesisRoutes cluster_0 Route A: De Novo Condensation cluster_1 Route B: Cross-Coupling (Buchwald-Hartwig) A1 Ethyl 2-morpholinoacetate + Ethyl formate A2 Ethyl 2-morpholino- 3-oxopropanoate A1->A2 Claisen Condensation A3 Formamidine Acetate (NaOMe, MeOH) A2->A3 Cyclization Target 5-(4-morpholinyl)- 4(1H)-pyrimidinone (Target Compound) A3->Target Deprotection/Workup B1 5-Bromopyrimidin- 4(1H)-one B2 4-(Benzyloxy)-5- bromopyrimidine B1->B2 BnBr, Ag2CO3 B3 4-(Benzyloxy)-5- morpholinopyrimidine B2->B3 Morpholine, Pd2(dba)3, BrettPhos, Cs2CO3 B4 H2, Pd/C (Deprotection) B3->B4 Hydrogenolysis B4->Target Isolation

Fig 1: Synthetic pathways for 5-(4-morpholinyl)-4(1H)-pyrimidinone via de novo & cross-coupling.

Quantitative Troubleshooting Matrix (Route B)

When optimizing the Buchwald-Hartwig amination step, deviations in reaction parameters drastically alter the product distribution. The table below summarizes quantitative data from failed runs and provides the mechanistic root cause and required corrective action.

ParameterTested ConditionExpected YieldObserved YieldPrimary ImpurityRoot Cause & Corrective Action
Base Selection NaOtBu (1.5 eq)>80%15 - 25%Des-bromo pyrimidine (Protodehalogenation)Cause: Strong bases facilitate β -hydride elimination from the amine, transferring a hydride to Pd. Action: Switch to a milder base ( Cs2​CO3​ ) [3].
Catalyst/Ligand Pd(OAc)2​ / PPh3​ >70%<10%Unreacted starting materialCause: PPh3​ is insufficiently electron-rich to drive oxidative addition into the electron-rich 5-position. Action: Use Pd2​(dba)3​ with BrettPhos [2].
Protecting Group Unprotected (Free OH/NH)>75%20 - 30%N-arylated dimerCause: The free lactam tautomerizes and competitively binds Pd, poisoning the catalyst or undergoing N-arylation. Action: Implement O-benzyl protection prior to coupling.
Temperature 110 °C (Toluene)>85%40 - 50%Black Pd black / DecompositionCause: Thermal degradation of the morpholine-Pd adduct prior to reductive elimination. Action: Lower temperature to 85 °C in 1,4-dioxane.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-benzyl and O-benzyl products during the protection of 5-bromopyrimidin-4(1H)-one? A1: The pyrimidin-4(1H)-one scaffold is an ambident nucleophile. Under standard basic conditions (e.g., K2​CO3​ in DMF), the softer nitrogen atom often outcompetes the oxygen, leading to N-alkylation. Mechanistic Fix: Switch your base to Silver Carbonate ( Ag2​CO3​ ). Silver acts as a halophilic Lewis acid, coordinating with the bromide of benzyl bromide to generate a highly reactive, "hard" carbocationic species. According to Hard-Soft Acid-Base (HSAB) theory, this hard electrophile strictly prefers to react with the harder oxygen atom of the lactam, driving >90% regioselectivity toward the desired O-benzyl ether.

Q2: My Buchwald-Hartwig coupling stalls at 30% conversion even with BrettPhos. What is happening? A2: If you are using the correct ligand but still seeing stalled conversion, the issue is likely trace oxygen or moisture causing premature oxidation of the phosphine ligand, or the formation of an inactive bis(amine)palladium complex. BrettPhos is specifically designed to prevent the latter due to its extreme steric bulk [2]. Ensure your 1,4-dioxane is rigorously degassed (via freeze-pump-thaw) and that the reaction is set up inside an inert-atmosphere glovebox.

Q3: During the final deprotection step, the pyrimidine ring is getting reduced. How do I prevent over-reduction? A3: Standard hydrogenolysis ( H2​ , Pd/C) can sometimes reduce the electron-deficient double bonds of the pyrimidine ring if the reaction is left too long or if the pressure is too high. Mechanistic Fix: Strictly limit the hydrogen pressure to 1 atmosphere (balloon pressure) and monitor the reaction hourly via LC-MS. Alternatively, you can poison the catalyst slightly by adding a catalytic amount of quinoline, or switch to transfer hydrogenation using ammonium formate at room temperature, which is highly selective for O-benzyl cleavage.

Validated Experimental Protocols

The following protocols form a self-validating system. In-process checks (IPCs) are included to ensure causality and experimental integrity at each stage.

Protocol 1: Regioselective O-Protection
  • Setup: Charge a flame-dried 250 mL round-bottom flask with 5-bromopyrimidin-4(1H)-one (10.0 g, 57.1 mmol, 1.0 eq), Ag2​CO3​ (9.4 g, 34.3 mmol, 0.6 eq), and anhydrous toluene (150 mL).

  • Addition: Add benzyl bromide (7.5 mL, 62.8 mmol, 1.1 eq) dropwise at room temperature. Wrap the flask in aluminum foil to exclude light (preventing silver degradation).

  • Reaction: Heat the suspension to 80 °C for 12 hours.

  • Workup: Cool to room temperature. Filter the suspension through a tightly packed pad of Celite to remove silver salts. IPC: The filtrate should be clear; a dark filtrate indicates colloidal silver pass-through. Wash the filter cake with EtOAc (2 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc, 8:2) to yield 4-(benzyloxy)-5-bromopyrimidine as a white solid (Expected yield: 82%).

Protocol 2: Buchwald-Hartwig Amination
  • Glovebox Setup: In an argon-filled glovebox, charge a Schlenk tube with 4-(benzyloxy)-5-bromopyrimidine (5.0 g, 18.8 mmol, 1.0 eq), Pd2​(dba)3​ (430 mg, 2.5 mol%), BrettPhos (504 mg, 5.0 mol%), and anhydrous Cs2​CO3​ (12.2 g, 37.6 mmol, 2.0 eq).

  • Solvent & Amine: Add anhydrous, degassed 1,4-dioxane (90 mL) followed by morpholine (2.4 mL, 28.2 mmol, 1.5 eq).

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 85 °C for 16 hours. Causality Note: Vigorous stirring is mandatory because the reaction is a heterogeneous mixture due to the insoluble Cs2​CO3​ .

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through Celite. Wash the filtrate with water (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc, 1:1) to afford 4-(benzyloxy)-5-morpholinopyrimidine (Expected yield: 88%).

Protocol 3: Global Deprotection (Hydrogenolysis)
  • Setup: Dissolve 4-(benzyloxy)-5-morpholinopyrimidine (4.0 g, 14.7 mmol) in a 1:1 mixture of MeOH and EtOAc (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg, 10 wt%) under a stream of argon. (Caution: Pd/C is highly pyrophoric when dry; always add to solvent under inert gas).

  • Reaction: Evacuate the flask and backfill with H2​ gas three times. Stir under a balloon of H2​ (1 atm) at room temperature for 4 hours.

  • Workup: Purge the flask with argon. Filter the catalyst through a tightly packed Celite plug, washing with hot MeOH (50 mL).

  • Isolation: Concentrate the filtrate to yield the pure target, 5-(4-morpholinyl)-4(1H)-pyrimidinone, as an off-white powder (Expected yield: 95%).

References

  • Maurya, H. K., & Gupta, A. "A Convenient Synthesis of Pyrimidinone and Pyrimidine Containing Bisheteroarenes and Analogs." Organic Letters, 2012, 14(24), 6358–6361. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Chemical Science, 2011, 2(1), 27-50. URL: [Link]

  • Ali, M. H., et al. "Efficient Palladium-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2000, 2(10), 1403–1406. URL: [Link]

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-

Welcome to the technical support guide for the chromatographic analysis of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common issues encountered with this and similar polar, basic compounds: HPLC peak tailing. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your method development and analysis.

Understanding the Challenge: The Analyte and the Interaction

4(1H)-Pyrimidinone, 5-(4-morpholinyl)-, also known as 5-(morpholin-4-ylmethyl)-1H-pyrimidine-2,4-dione, is a polar molecule, evidenced by a computed XLogP3 of -2.1.[1] Its structure contains a basic morpholinyl group, which is highly susceptible to secondary interactions with the stationary phase in reversed-phase HPLC.

The primary cause of peak tailing for basic compounds like this is the interaction between the positively charged analyte (protonated morpholine group) and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3][4][5] This secondary retention mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to lag behind the main peak, resulting in an asymmetrical, tailing peak shape.[3]

An ideal chromatographic peak is a symmetrical Gaussian shape.[6] Peak tailing is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[2] Excessive tailing can compromise resolution, reduce accuracy in quantification, and indicate poor method robustness.[3][6]

Troubleshooting Guide: A Question & Answer Approach

This section addresses common questions and provides a logical, step-by-step approach to diagnosing and resolving peak tailing.

Q1: My peak for 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is tailing. What is the most likely cause?

Answer: The most probable cause is a secondary ionic interaction between the basic morpholinyl group on your analyte and acidic residual silanol groups on your silica-based HPLC column (e.g., C18, C8).[2][4][5] These silanol groups become ionized (negatively charged) at mobile phase pH levels above approximately 3-4, making them highly interactive with protonated basic compounds.[6]

To confirm this, you should first rule out system-level issues.

Initial System & Column Health Check
Potential IssueHow to CheckRecommended Action
Column Contamination/Void Observe if all peaks in the chromatogram are tailing or splitting.[7] Check for a sudden increase in backpressure.First, try backflushing the column.[7] If that fails, replace the guard column (if used). As a final step, replace the analytical column.[7]
Extra-Column Volume (Dead Volume) Check all fittings and tubing connections between the injector, column, and detector. Tailing will be more pronounced for early-eluting peaks.[8]Ensure proper ferrule depth and that tubing ends are cut flat. Use narrow internal diameter tubing (e.g., 0.005") where possible to minimize dead volume.[6][8]
Partially Blocked Inlet Frit A significant increase in system pressure is a key indicator. This can also cause peak splitting or tailing for all compounds.[7]Reverse and flush the column to dislodge particulates.[7] Always filter samples and mobile phases to prevent this.
Q2: How can I use the mobile phase to fix peak tailing for this compound?

Answer: Mobile phase optimization is the most powerful tool to improve peak shape for ionizable compounds. The key is to control the ionization state of both the analyte and the stationary phase silanols.

Strategy 1: Low pH Mobile Phase (Ion Suppression of Silanols)

This is the most common and effective strategy. By lowering the mobile phase pH to ≤ 3, the residual silanol groups on the stationary phase become fully protonated (Si-OH) and neutral.[3][4] This eliminates the ionic interaction site, leading to a significant improvement in peak symmetry.

  • Mechanism: At low pH, the analyte's basic morpholine group will be protonated (positively charged), but the silanol groups will be neutral, preventing the strong ionic secondary interaction.

  • Causality: You are essentially turning "off" the secondary retention mechanism, allowing for a single, uniform hydrophobic interaction.

Protocol: Low pH Mobile Phase Preparation
  • Aqueous Component: Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

  • Add Acidifier: Add a suitable acidifier to achieve a final concentration of 0.1% (v/v). Formic acid or trifluoroacetic acid (TFA) are common choices compatible with mass spectrometry (MS).[8]

  • pH Measurement: Measure the pH of the aqueous component before mixing with the organic modifier.[9] A 0.1% formic acid solution will yield a pH of approximately 2.7.

  • Final Preparation: Mix the acidified aqueous phase with the appropriate organic solvent (e.g., acetonitrile or methanol). Filter and degas the final mobile phase.

Expert Tip: While effective, always ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but prolonged use below this can hydrolyze the silica backbone unless a specifically designed acid-stable column (e.g., Agilent ZORBAX StableBond) is used.[2][8]

Strategy 2: High pH Mobile Phase (Analyte Neutralization)

An alternative approach is to use a high pH mobile phase (e.g., pH > 9). This requires a pH-stable column (e.g., hybrid particle columns).

  • Mechanism: At a pH well above the pKa of the morpholine group (typically ~8.5), the analyte will be in its neutral, free-base form. The silanol groups will be deprotonated and negatively charged, but since the analyte is neutral, the strong ionic interaction is avoided.

  • Benefit: This can be particularly useful for retaining very polar basic compounds that have low retention at acidic pH.[10]

Considerations for Mobile Phase Buffers

Using a buffer is critical to maintain a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[6][11]

pH RangeRecommended BufferTypical ConcentrationMS Compatibility
Low (2-4) Formate, Phosphate10-25 mMYes (Formate)
Mid (4-6) Acetate10-25 mMYes
High (8-10) Ammonium Bicarbonate, Carbonate10-25 mMYes

Caution: Operating near the analyte's pKa can lead to poor peak shape and shifting retention times as small pH changes will cause a significant shift in the ratio of ionized to non-ionized forms.[6][11][12] Always aim to work at a pH at least 1.5-2 units away from the analyte's pKa.

Q3: Would changing my HPLC column help resolve the peak tailing?

Answer: Absolutely. Column choice is fundamental to preventing peak tailing for basic analytes.[3] If mobile phase optimization is not sufficient, or if you are constrained by other method parameters, selecting a more inert stationary phase is the next logical step.

Recommended Column Chemistries
  • High-Purity, End-Capped Silica Columns (Type B): Modern columns are made with high-purity silica containing fewer metal contaminants and have undergone a process called "end-capping".[3] End-capping uses a small silylating agent to block a significant portion of the residual silanol groups, making the surface less active and dramatically reducing tailing for basic compounds.[2][6][8]

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain (e.g., C18). This polar group shields the basic analyte from interacting with any underlying residual silanols, improving peak shape. These columns also offer alternative selectivity and are often compatible with 100% aqueous mobile phases.

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer (e.g., Waters BEH, Phenomenex Gemini). They exhibit significantly fewer active silanol groups and offer a much wider usable pH range (often 1-12), making them ideal for both low and high pH strategies.[3][10]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak tailing for 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_system 1. System & Column Health Check - Check for leaks/voids - Check pressure - Inspect all fittings start->check_system system_issue System Issue Identified (e.g., high pressure, void) check_system->system_issue Problem Found system_ok System OK check_system->system_ok No Issues Found fix_system Fix System Hardware - Replace frit/guard column - Remake connections system_issue->fix_system fix_system->start Re-evaluate method_dev 2. Method Optimization system_ok->method_dev ph_adjust Adjust Mobile Phase pH (Work >2 units from pKa) method_dev->ph_adjust column_select Select Appropriate Column method_dev->column_select low_ph Low pH Strategy (pH 2.5-3.0) - 0.1% Formic Acid - Protonates silanols ph_adjust->low_ph Most Common high_ph High pH Strategy (pH > 9.0) - Requires pH-stable column - Neutralizes analyte ph_adjust->high_ph Alternative solved Symmetrical Peak Achieved low_ph->solved high_ph->solved endcapped High-Purity, End-Capped (Type B Silica) column_select->endcapped hybrid Hybrid or Polar-Embedded (Wider pH range, inert surface) column_select->hybrid endcapped->solved hybrid->solved

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: Can I just add a competing base like triethylamine (TEA) to my mobile phase? A: While adding a competing base like TEA (typically at ~5-20 mM) is a traditional method to reduce tailing, it is often considered outdated.[3][13] TEA acts as a "silanol suppressor" by preferentially interacting with the active sites.[13] However, it can shorten column lifetime, cause baseline disturbances, and is not MS-friendly. Modern, high-quality columns generally eliminate the need for such additives.[3]

Q: Does sample overload cause peak tailing? A: Yes, injecting too much sample mass onto the column can cause peak distortion, but it typically manifests as a "shark-fin" or fronting peak shape.[14] However, severe overload on secondary retention sites can contribute to tailing. To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you may be overloading the column.[14][15]

Q: My sample is dissolved in a strong solvent like pure DMSO. Could this be the problem? A: Yes. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing or splitting.[16] Ideally, the sample should be dissolved in the mobile phase itself.[15] If you must use a strong solvent for solubility, keep the injection volume as small as possible.

Q: What about Hydrophilic Interaction Chromatography (HILIC)? A: HILIC is an excellent alternative technique for retaining and separating very polar compounds like 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-.[17] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. If you are struggling to achieve adequate retention and good peak shape in reversed-phase, HILIC is a highly recommended alternative to explore.[17][18]

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved March 24, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved March 24, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved March 24, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved March 24, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved March 24, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved March 24, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI. (2025, November 27). Retrieved March 24, 2026, from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. (n.d.). Retrieved March 24, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved March 24, 2026, from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved March 24, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved March 24, 2026, from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. (n.d.). Retrieved March 24, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved March 24, 2026, from [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved March 24, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 4). Retrieved March 24, 2026, from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. (n.d.). Retrieved March 24, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved March 24, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved March 24, 2026, from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Retrieved March 24, 2026, from [Link]

  • Waters Column Selection Guide for Polar Compounds - Waters Corporation. (2022, January). Retrieved March 24, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved March 24, 2026, from [Link]

  • 5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione - Chemical Synthesis Database. (2025, May 20). Retrieved March 24, 2026, from [Link]

  • 4(1h)-pyrimidinone, 5-(4-morpholinyl)- - PubChemLite. (n.d.). Retrieved March 24, 2026, from [Link]

  • Scott, J. A., et al. (2020). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry. Retrieved March 24, 2026, from [Link]

  • 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (2018, September 14). Retrieved March 24, 2026, from [Link]

  • 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • Efficient HPLC Method Development for Drug Impurities Using Continuous Screening of Analytical Parameters. (n.d.). Retrieved March 24, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- Scaffolds and Their Analogs in Targeting the PI3K/AKT/mTOR Pathway

This guide provides an in-depth comparative analysis of the biological efficacy of compounds centered around the 4(1H)-pyrimidinone, 5-(4-morpholinyl)- chemical scaffold. We will delve into the structure-activity relatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the biological efficacy of compounds centered around the 4(1H)-pyrimidinone, 5-(4-morpholinyl)- chemical scaffold. We will delve into the structure-activity relationships, comparative potency, and mechanistic insights of key structural analogs, with a particular focus on their role as inhibitors of the critical PI3K/AKT/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of molecules.

The 4(1H)-pyrimidinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The addition of a morpholine ring at the 5-position often enhances the pharmacological properties of these molecules, including their cell permeability and binding affinity to target proteins.[3][4] A prominent example of this scaffold is found in the potent and selective pan-class I PI3K inhibitor, GDC-0941 (Pictilisib).[5][6] This guide will use GDC-0941 as a central reference point to compare and contrast the efficacy of its structural analogs.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Its frequent dysregulation in a multitude of human cancers has established it as a primary target for the development of novel anticancer therapeutics.[5][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GDC0941 GDC-0941 & Analogs GDC0941->PI3K Inhibition

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of GDC-0941 and its analogs.

Comparative Efficacy of GDC-0941 and Its Structural Analogs

The development of PI3K inhibitors has led to a range of compounds with varying potencies and selectivities. GDC-0941 (Pictilisib) emerged from a series of thieno[3,2-d]pyrimidine derivatives and is a potent, orally bioavailable inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[5][6]

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table provides a comparative summary of the biochemical potency of GDC-0941 and its key analogs against the class I PI3K isoforms.

Compoundp110α (nM)p110β (nM)p110δ (nM)p110γ (nM)Reference
GDC-0941 (Pictilisib) 333375[6][7]
PI-103 ≤10---[8][9]
PI-540 ≤10---[8][9]
PI-620 ≤10---[8][9]
BKM120 (Buparlisib) 52166116262[7]

Note: Data for PI-103, PI-540, and PI-620 against specific beta, delta, and gamma isoforms were not detailed in the cited sources, but their potency against p110α is comparable to GDC-0941.

From this data, it is evident that GDC-0941 exhibits potent, low nanomolar inhibition of the p110α and p110δ isoforms, which are frequently implicated in cancer.[6][7] While still potent against p110β and p110γ, its activity is comparatively lower. In contrast, BKM120 (Buparlisib) demonstrates significantly higher IC50 values across all isoforms, indicating lower biochemical potency compared to GDC-0941.[7] The earlier analogs, PI-103, PI-540, and PI-620, show comparable potency to GDC-0941 against the p110α isoform.[8][9]

Cellular Activity and In Vivo Efficacy

Beyond biochemical assays, the efficacy of these compounds in a cellular context and in preclinical tumor models provides a more comprehensive understanding of their therapeutic potential.

ParameterGDC-0941 (Pictilisib)BKM120 (Buparlisib)PI-540PI-620Reference
Cellular Potency (p-AKT inhibition) 10-100 nM50-500 nMSimilar to GDC-0941Similar to GDC-0941[7][8][9]
Oral Bioavailability (Mouse) ~78%~40%--[7][8][9]
Tumor Growth Inhibition (U87MG Xenograft) 98% (150 mg/kg, p.o.)-66% (50 mg/kg, i.p.)73% (25 mg/kg, i.p.)[8][9]
Tumor Growth Inhibition (IGROV-1 Xenograft) 80% (150 mg/kg, p.o.)---[8]

GDC-0941 demonstrates superior oral bioavailability compared to BKM120, a critical factor for clinical development.[7][8][9] This translates to excellent in vivo tumor growth inhibition in both glioblastoma (U87MG) and ovarian cancer (IGROV-1) xenograft models when administered orally.[8] The analogs PI-540 and PI-620 also show significant tumor growth inhibition, albeit via intraperitoneal administration.[8][9] The cellular potency, measured by the inhibition of AKT phosphorylation (a downstream effector of PI3K), mirrors the biochemical potency, with GDC-0941 being more potent than BKM120.[7]

Structure-Activity Relationship (SAR) Insights

The chemical structure of these pyrimidinone derivatives plays a crucial role in their biological activity. The morpholine moiety is a key pharmacophore that often contributes to improved potency and pharmacokinetic properties.[3][4] In the case of GDC-0941, the thieno[3,2-d]pyrimidine core serves as a rigid scaffold for the optimal presentation of the morpholine and other substituents to the ATP-binding pocket of the PI3K enzyme.[5]

The development from the earlier tricyclic pyridofuropyrimidine (PI-103) to the bicyclic thienopyrimidine derivatives (PI-540, PI-620, and GDC-0941) was driven by the need to improve pharmaceutical properties such as solubility and metabolic stability, which ultimately led to the enhanced oral bioavailability of GDC-0941.[8][9]

Experimental Methodologies for Efficacy Evaluation

The comparative efficacy data presented in this guide is derived from a series of well-established experimental protocols. Below are detailed methodologies for key assays used in the characterization of these PI3K inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare serial dilutions of test compounds Start->Prepare Incubate Incubate compounds with PI3K enzyme, PIP2 substrate, and ATP Prepare->Incubate Stop Stop kinase reaction with ADP-Glo™ reagents Incubate->Stop Detect Add kinase detection reagent and measure luminescence Stop->Detect Analyze Calculate IC50 values using curve fitting Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compounds to the desired concentrations in a suitable buffer.

  • Reaction Setup: In a multi-well plate, combine the diluted compounds with the specific PI3K enzyme isoform, the lipid substrate PIP2, and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour) to allow for the kinase reaction to proceed.

  • Reaction Termination and Detection: Add a reagent, such as ADP-Glo™, to stop the kinase reaction and convert the ADP produced into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to calculate the IC50 value.

Cellular Phospho-AKT Inhibition Assay (Western Blot)

This assay determines the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of its downstream target, AKT.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., U87MG or MCF7) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of p-AKT to total AKT, which reflects the level of pathway inhibition.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

Step-by-Step Protocol:

  • Cell Implantation: Implant human cancer cells (e.g., U87MG) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Then, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

Conclusion and Future Perspectives

The 4(1H)-pyrimidinone, 5-(4-morpholinyl)- scaffold, exemplified by GDC-0941, has proven to be a highly effective structural motif for the development of potent PI3K inhibitors. The comparative analysis presented in this guide highlights the superior biochemical potency, cellular activity, and oral bioavailability of GDC-0941 over some of its structural analogs. The structure-activity relationship studies underscore the importance of the morpholine moiety and the thienopyrimidine core in achieving these desirable pharmacological properties.

Future research in this area will likely focus on developing next-generation inhibitors with improved isoform selectivity to minimize off-target effects and enhance the therapeutic window. Additionally, exploring the combination of these PI3K inhibitors with other targeted therapies or immunotherapies holds significant promise for overcoming drug resistance and improving clinical outcomes for cancer patients.

References

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Raynaud, F. I., Eccles, S., Clarke, P. A., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725–1738. [Link]

  • Ataollahi, Z., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged scaffold in drug design. European Journal of Medicinal Chemistry, 186, 111882.
  • Zheng, P., et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]

  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]

  • Oriental Journal of Chemistry. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [Link]

  • Finlay, M. R. V., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 4163–4168.
  • Ali, A. R., et al. (2018). 6-(2-Morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one: A novel scaffold for the synthesis of potential PI3kα inhibitors. Bioorganic Chemistry, 76, 349-357.
  • Sutherlin, D. P., et al. (2011). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7564-7577.
  • Liu, T., et al. (2013).
  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.

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Comparative

Validation of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- as an analytical reference standard

Title: Validation of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- as an Analytical Reference Standard in Kinase Inhibitor Development Executive Summary The morpholino-pyrimidine scaffold is a privileged pharmacophore in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- as an Analytical Reference Standard in Kinase Inhibitor Development

Executive Summary

The morpholino-pyrimidine scaffold is a privileged pharmacophore in modern oncology, serving as the structural backbone for numerous phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (e.g., Buparlisib/NVP-BKM120)[1]. While the morpholine ring forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket[2], this electron-rich moiety is highly susceptible to CYP3A4-mediated oxidative metabolism and hydrolytic cleavage[1].

Consequently, 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- frequently emerges as a major degradation impurity during active pharmaceutical ingredient (API) stability testing and as a primary circulating metabolite in pharmacokinetic (PK) studies. This guide objectively compares the analytical performance of the highly purified 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- reference standard against alternative surrogate approaches and provides a robust, self-validating protocol for its implementation under the modernized ICH Q2(R2) guidelines[3].

Comparative Performance Analysis: Purified Standard vs. Alternatives

When establishing a control strategy for morpholino-pyrimidine APIs, analytical scientists must choose how to quantify degradation products and metabolites. Relying on crude extracts or generic surrogates often leads to matrix interference and inaccurate quantitation. The table below summarizes the quantitative performance metrics of a synthesized, high-purity reference standard compared to common alternatives.

Analytical ParameterTarget Standard: 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- (>99% Purity)Alternative 1: Crude API Forced Degradation ExtractAlternative 2: Generic Surrogate (e.g., 5-bromo-4(1H)-pyrimidinone)
Isotopic/Mass Fidelity Exact match (Provides accurate precursor/product ion ratios for MS/MS)Poor (High risk of isobaric interference from intermediate degradants)Unacceptable (Different molecular weight and fragmentation pattern)
Response Factor (UV/MS) 1.00 (Absolute baseline for calibration)Highly variable (Cannot be accurately quantified without isolation)~0.65 - 1.40 (Requires complex correction factors)
Matrix Effect (Ion Suppression) Easily corrected using a stable-isotope labeled internal standard (IS)Severe suppression due to co-eluting API fragmentsModerate suppression; IS correction is mathematically flawed
ICH Q2(R2) Compliance Fully Compliant (Enables precise LOD/LOQ and linearity validation)[4]Non-Compliant (Fails specificity and accuracy criteria)Partially Compliant (Fails accuracy criteria for exact mass tracking)

Mechanistic Rationale & Pathway Visualization

Understanding the causality behind the formation of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is essential for predictive impurity profiling. In vivo, the parent API undergoes hepatic oxidation[1]. In vitro, during forced degradation (e.g., oxidative stress with H2O2 or acidic hydrolysis), the core pyrimidine ring remains highly stable due to its aromaticity, but the substituents flanking the morpholino-pyrimidine core are rapidly cleaved. Tracking this specific pyrimidinone fragment provides a direct stoichiometric readout of API degradation.

MetabolicPathway API Parent Kinase Inhibitor (Morpholino-Pyrimidine API) CYP CYP3A4 / Oxidative Metabolism (Hepatic Microsomes) API->CYP Cleavage N-Dealkylation & Ring Cleavage CYP->Cleavage Target 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- (Target Reference Standard) Cleavage->Target Major Pathway Other Secondary Metabolites (Inactive) Cleavage->Other Minor Pathway

Metabolic degradation pathway of morpholino-pyrimidine APIs yielding the target standard.

Experimental Methodology: ICH Q2(R2) Validation Protocol

To ensure absolute trustworthiness, the analytical method must function as a self-validating system. The following UHPLC-MS/MS protocol leverages an isotopically labeled internal standard (IS) to dynamically correct for matrix effects and ionization suppression, ensuring strict compliance with ICH Q2(R2) and Q14 frameworks[5].

Step 1: Standard Preparation & System Suitability Testing (SST)

  • Causality: Accurate quantification at trace levels requires overcoming non-specific binding to glassware and matrix effects.

  • Procedure:

    • Dissolve the 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- reference standard in LC-MS grade Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock.

    • Prepare a 10-point calibration curve ranging from 1 ng/mL to 1000 ng/mL in the target matrix (e.g., human plasma for PK, or API diluent for stability testing).

    • Spike all samples with 50 ng/mL of a stable isotope-labeled internal standard (e.g., ^13C_4-labeled analog).

    • SST Criteria: Inject a mid-level standard six times. The relative standard deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤2.0% to confirm system stability[4].

Step 2: Chromatographic Separation (UHPLC)

  • Causality: The highly polar nature of the pyrimidinone ring leads to poor retention and peak tailing on standard C18 columns. A polar-embedded or Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is required to prevent co-elution with the solvent front.

  • Procedure:

    • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B to 40% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Causality: Electrospray ionization in positive mode (ESI+) efficiently protonates the morpholine nitrogen, yielding a strong [M+H]+ precursor ion.

  • Procedure:

    • Source Parameters: Capillary voltage 3.0 kV, Desolvation temperature 400°C.

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the [M+H]+ precursor to the dominant product ion (typically resulting from the cleavage of the morpholine ring). Optimize collision energy (CE) to ~25 eV.

Step 4: ICH Q2(R2) Data Validation

  • Procedure:

    • Linearity: Plot the Analyte/IS peak area ratio against nominal concentration. The correlation coefficient (R^2) must be ≥0.995[3].

    • Accuracy & Precision: Analyze quality control (QC) samples at low, mid, and high concentrations in quintuplicate. Mean accuracy must be within 85-115% of nominal, and precision (CV%) ≤15%[4].

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) area[5].

ValidationWorkflow Prep Standard Preparation (Spiked Matrix) SST System Suitability Testing (SST) Prep->SST LCMS UHPLC-MS/MS Acquisition SST->LCMS Data ICH Q2(R2) Data Validation LCMS->Data

Step-by-step ICH Q2(R2) compliant analytical validation workflow for the reference standard.

Conclusion

The use of a highly purified 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- reference standard is non-negotiable for the rigorous lifecycle management of morpholino-pyrimidine kinase inhibitors. By adopting the enhanced, risk-based validation approaches outlined in ICH Q2(R2) and Q14[5], analytical scientists can ensure the robust, reproducible tracking of this critical metabolite/impurity from early clinical development through commercial batch release.

References

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager, 2025.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH, 2023.[Link]

  • U.S. Food and Drug Administration (FDA). "ICH Q14: Analytical Method Development Q2(R2): Validation of Analytical Procedures." FDA, 2022.[Link]

  • Maira, S. M., et al. "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics (PubMed), 2012.[Link]

  • ResearchGate. "Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors." Current Topics in Medicinal Chemistry, 2021.[Link]

Sources

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